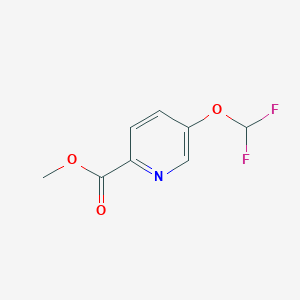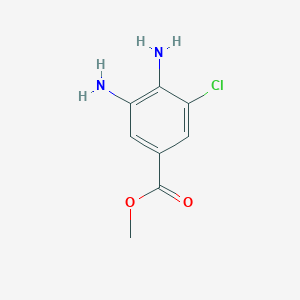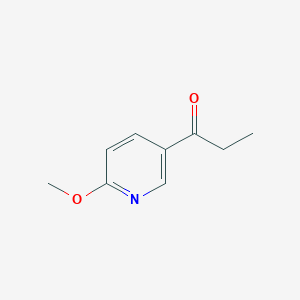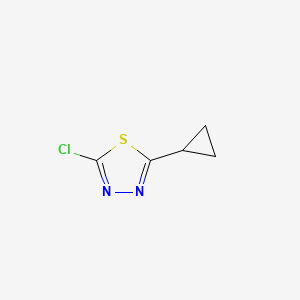
2-Chloro-5-cyclopropyl-1,3,4-thiadiazole
Overview
Description
Scientific Research Applications
Overview of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold, which includes compounds like 2-Chloro-5-cyclopropyl-1,3,4-thiadiazole, is a critical nucleus in medicinal chemistry due to its wide array of pharmacological activities. These activities stem, in part, from the toxophoric N2C2S moiety present in these compounds. This structural feature is associated with a range of biological actions including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral effects. The diverse pharmacological profile highlights the potential of 1,3,4-thiadiazole derivatives in drug development, encouraging the synthesis of hybrid molecules that combine various functional groups to create compounds with novel biological profiles (Mishra, Singh, Tripathi, & Giri, 2015).
Biological Activity and Structural Significance
1,3,4-Thiadiazole and its derivatives have been recognized for their diverse pharmacological potentials, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The versatility of these compounds is attributed to their heterocyclic systems, which serve as crucial pharmacophore scaffolds in medicinal chemistry. The structural flexibility of the 1,3,4-thiadiazole core allows for extensive chemical modifications, leading to compounds with significant biological activities. This adaptability makes 1,3,4-thiadiazole derivatives valuable for constructing new drug-like molecules with potential medical applications (Lelyukh, 2019).
Applications in Organic Synthesis and Medicinal Chemistry
Thiadiazoles, including those with the 2-Chloro-5-cyclopropyl moiety, are crucial in various applications beyond pharmacology. Their use extends to organic synthesis, where they function as oxidation inhibitors, cyanine dyes, metal chelating agents, and anti-corrosion agents. The broad spectrum of applications underscores the global research interest in thiadiazole chemistry, pushing the boundaries of synthetic strategies and techniques to explore the full potential of these compounds in both organic and medicinal chemistry contexts (Asif, 2016).
Mechanism of Action
properties
IUPAC Name |
2-chloro-5-cyclopropyl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2S/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSAATRFXCXRFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-cyclopropyl-1,3,4-thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





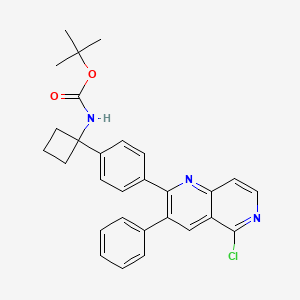
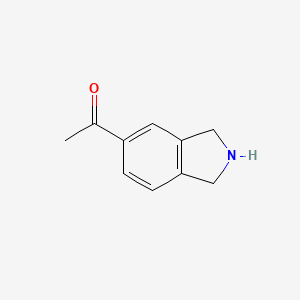
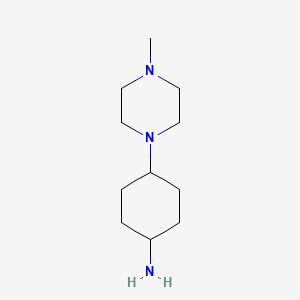
![1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid](/img/structure/B1426728.png)
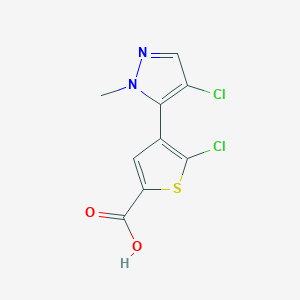
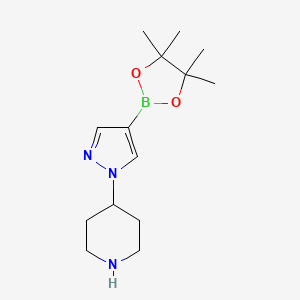
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1426731.png)
